Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure features both oxazole and thiazole moieties, which are known for their biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
The compound's synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in drug discovery and development. Notably, its synthesis involves multi-step organic reactions that are crucial for producing the desired molecular structure.
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be classified as follows:
The synthesis of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and atmosphere to minimize side reactions. Common reagents include:
In industrial production, batch reactors are often used to ensure consistency and high yield. Automated systems facilitate precise reagent addition and temperature control.
The molecular structure of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be represented by the following data:
| Property | Data |
|---|---|
| IUPAC Name | Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate} |
| InChI | InChI=1S/C18H17N3O4S/c1-4... |
| InChI Key | OLFYAISVAIULNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(ON=C2C)C)C3=CC=CC=C3 |
The compound features a complex arrangement of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) atoms that contribute to its biological activity.
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions:
Common conditions for these reactions include:
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate interacts with specific molecular targets within biological systems. The mechanism may involve:
The precise pathways depend on the biological context and target molecules involved.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Varies depending on solvent |
| Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm structural integrity.
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development processes.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2